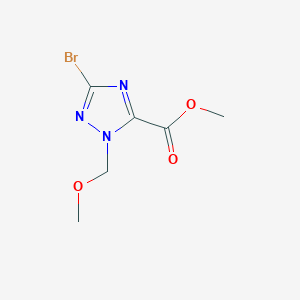

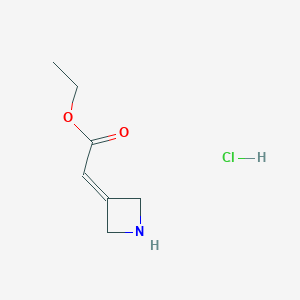

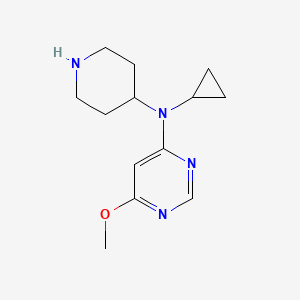

![molecular formula C17H22N4 B1436020 ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine CAS No. 2173099-02-8](/img/structure/B1436020.png)

({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine

概要

説明

The compound “({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine” is a novel substituted derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The compound is obtained in good yield by aminomethylation reaction . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of the compound was verified based on the signals of the corresponding protons and carbon atoms in 1H NMR and 13C NMR . Single crystals were developed for further analysis .Chemical Reactions Analysis

The compound exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using absorption, distribution, metabolism, and excretion calculations (ADME) .科学的研究の応用

Therapeutic Potential in Neuropsychiatric Disorders

Research on dopamine D2 receptor (D2R) ligands has highlighted the significance of specific structural moieties for high D2R affinity, which is crucial in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The compound , due to its structural features, falls within the scope of these investigations. Piperazine derivatives, in particular, have been emphasized for their therapeutic potential, underlining the importance of their structural components in modulating D2R activities. These findings suggest the compound's relevance in developing treatments for neuropsychiatric conditions (Jůza et al., 2022).

Anti-tubercular Activity

The modification of isoniazid (INH) structures with N-substituted pyridine derivatives has been evaluated for anti-tubercular (anti-TB) activity. Derivatives similar in structure to the compound in discussion demonstrated in vitro efficacy against M. tuberculosis, highlighting the potential of such compounds in designing new leads for anti-TB drugs. This research points to the compound's possible application in developing novel anti-tubercular therapies (Asif, 2014).

Contribution to D2-like Receptor Ligands Development

A review of arylcycloalkylamines, which includes phenyl piperidines and piperazines, underscores their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. These pharmacophoric groups, integral to antipsychotic agents, underline the compound's relevance in developing ligands for D2-like receptors, potentially offering new avenues for psychiatric medication (Sikazwe et al., 2009).

DNA Minor Groove Binding

Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, provide insights into the molecular basis for DNA sequence recognition and binding. Given its structural similarity to these compounds, the subject compound may have applications in studying DNA interactions and could potentially be utilized in developing novel therapeutics or as a tool in molecular biology research (Issar & Kakkar, 2013).

作用機序

Target of Action

Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their role in numerous disorders .

Mode of Action

It’s worth noting that molecules of similar structure have been found to exhibit affinity towards alpha1-adrenergic receptors . The interaction with these receptors can lead to various physiological changes, depending on whether the receptors are activated or blocked .

Biochemical Pathways

These include the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

Similar compounds have been studied using in silico docking and molecular dynamics simulations, along with adme calculations . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The interaction with alpha1-adrenergic receptors can lead to various physiological changes, depending on whether the receptors are activated or blocked .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affects muscle contraction and other cellular activities . Additionally, it may impact gene expression by altering the transcriptional activity of genes involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to alpha1-adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the modulation of enzyme activities, such as those involved in the synthesis or degradation of second messengers like cyclic AMP (cAMP).

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound has a relatively stable profile, with minimal degradation over time . Prolonged exposure to the compound may lead to adaptive changes in cellular responses, such as receptor desensitization or downregulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the modulation of blood pressure or smooth muscle relaxation . At higher doses, it may cause toxic or adverse effects, including cardiovascular complications or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic flux and levels of metabolites can be affected by the compound’s interaction with specific enzymes, such as cytochrome P450 oxidases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins that influence its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to specific cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane to interact with surface receptors or be transported to the nucleus to influence gene expression. The localization of the compound can also affect its stability and interactions with other biomolecules.

特性

IUPAC Name |

[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVOHFAKTNVAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

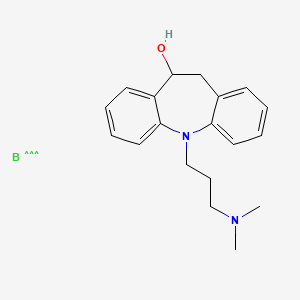

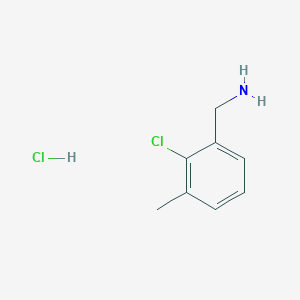

![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)

![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)

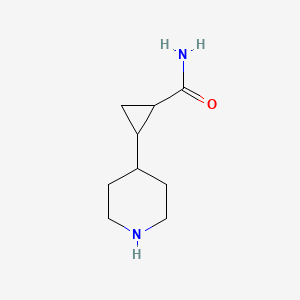

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)